7-Position Substituent Effects on Downstream IAP Antagonist Metabolic Stability: 7,7-Difluoro vs. 7R-Hydroxy vs. 7R-Ethoxy
In the Takeda IAP antagonist program, three octahydropyrrolo[1,2-a]pyrazine derivatives bearing different 7-substituents were evaluated in parallel: the 7,7-difluoro derivative 43, the (7R)-hydroxy derivative 44, and the (7R)-ethoxy derivative 45 [1]. The 7,7-difluoro compound 43 exhibited reduced metabolic stability in human liver microsome assays compared to the reference compound 31b, whereas the (7R)-hydroxy derivative 44 showed improved metabolic stability [1]. However, compound 44 suffered from poor membrane permeability (PAMPA pH 7.4: 3.0 nm/s), which limited its cellular GI activity. Conversion of 44 to the (7R)-ethoxy derivative 45 dramatically improved PAMPA permeability to 44 nm/s and achieved oral bioavailability F = 50%, ultimately yielding the clinical candidate T-3256336 [1]. This SAR demonstrates that the 7,7-difluoro building block occupies a distinct property space—offering complete oxidative blockage at the 7-position—that cannot be replicated by the hydroxyl or ethoxy building blocks, each of which imposes a different permeability–stability trade-off on the final compound [1].
| Evidence Dimension | Metabolic stability and membrane permeability of elaborated IAP antagonists incorporating different 7-substituted octahydropyrrolo[1,2-a]pyrazine building blocks |
|---|---|
| Target Compound Data | Compound 43 (7,7-difluoro): reduced metabolic stability vs. 31b; permeability not reported (insufficient for further development) |
| Comparator Or Baseline | Compound 44 (7R-hydroxy): improved metabolic stability vs. 31b; PAMPA pH 7.4 = 3.0 nm/s. Compound 45 (7R-ethoxy): PAMPA pH 7.4 = 44 nm/s; LogD7.4 = 2.60; oral F = 50% |
| Quantified Difference | PAMPA permeability: 45 (44 nm/s) >> 44 (3.0 nm/s); metabolic stability: 44 > 43; oral F: 45 (50%) achieved, 43 and 44 insufficient |
| Conditions | Human liver microsome metabolic stability assay; parallel artificial membrane permeability assay (PAMPA) at pH 7.4; discrete-dose mouse PK (10 mg/kg p.o., 1 mg/kg i.v.) |
Why This Matters
This head-to-head SAR defines the distinct property profile that the 7,7-difluoro building block confers on final compounds, enabling medicinal chemists to select the optimal building block based on the desired permeability–stability balance for their specific target product profile.
- [1] Hashimoto K, Saito B, Miyamoto N, et al. Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. J Med Chem. 2013;56(3):1228-1246. doi:10.1021/jm301674z. View Source
